Product packaging for alpha-Peroxyachifolid(Cat. No.:CAS No. 134954-21-5)

alpha-Peroxyachifolid

Cat. No.: B137188
CAS No.: 134954-21-5
M. Wt: 376.4 g/mol
InChI Key: UMHHYRUGXILZJB-MVKXAPRWSA-N
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Description

Contextualization of Sesquiterpenoids in Natural Product Chemistry

Sesquiterpenoids are a large and diverse group of C15 isoprenoid natural products, formed from three isoprene (B109036) units. taylorfrancis.com Their distribution is widespread, being found in plants, microorganisms, and marine organisms. taylorfrancis.com In the realm of natural product chemistry, sesquiterpenoids are a highly active area of research due to their structural complexity and wide range of biological activities. taylorfrancis.comrsc.org Many sesquiterpenoids, particularly sesquiterpene lactones, exhibit potent antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory properties. taylorfrancis.commdpi.comnih.gov

The structural diversity of sesquiterpenoids is remarkable, with skeletons that can be acyclic or contain multiple rings. oatext.com This structural variety gives rise to a broad spectrum of biological functions. For instance, plants from the Chrysanthemum genus are a rich source of sesquiterpenoids, with over 135 different compounds identified, including germacrane, eudesmane, and guaianolide types. mdpi.comnih.gov These compounds have demonstrated significant anti-inflammatory, antibacterial, and antitumor activities. mdpi.comnih.gov

Overview of Peroxidic Natural Products and Their Significance

Natural products containing a peroxide bridge (O-O bond) are a unique and important class of secondary metabolites. researchgate.netresearchgate.net While relatively rare compared to other natural product classes, they often exhibit potent and specific biological activities. oatext.comresearchgate.net The presence of the peroxide functional group is crucial for their bioactivity, often acting as a key pharmacophore. wikipedia.org

The most renowned peroxidic natural product is artemisinin (B1665778), a sesquiterpene lactone endoperoxide, which is a cornerstone in the treatment of malaria. researchgate.net The discovery and development of artemisinin and its derivatives have highlighted the therapeutic potential of peroxide-containing compounds. Beyond their antimalarial effects, peroxidic natural products have been shown to possess a range of other biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties. researchgate.netresearchgate.netrsc.org The mechanism of action of many peroxidic compounds is thought to involve the cleavage of the peroxide bond, leading to the formation of reactive oxygen species that can damage cellular components of target organisms. wikipedia.org

Historical Discovery and Initial Isolation of α-Peroxyachifolid

Alpha-peroxyachifolid is a sesquiterpene lactone of the guaianolide type, characterized by the presence of a peroxide group. nih.gov It was first isolated from yarrow (Achillea millefolium L.), a common plant in the Asteraceae family. nih.govnih.gov A reinvestigation of ether extracts of yarrow led to the discovery of five previously unknown unsaturated guaianolides with peroxide characteristics, with α-peroxyachifolid being identified as the main sesquiterpene lactone. nih.gov

The isolation and characterization of α-peroxyachifolid were significant as they shed light on the chemical constituents of Achillea millefolium, a plant with a long history of use in traditional medicine. nih.govscienceopen.com The initial research identified α-peroxyachifolid as a strong sensitizer (B1316253) in guinea pig sensitization experiments, contributing to the understanding of allergic contact dermatitis caused by yarrow. nih.gov

Property Description
Compound Name α-Peroxyachifolid
Chemical Class Sesquiterpenoid, Guaianolide
Functional Group Peroxide
Natural Source Achillea millefolium (Yarrow)
Initial Identification Identified as a major sesquiterpene lactone in yarrow and a potent sensitizer.

Current Research Landscape and Academic Relevance of α-Peroxyachifolid

Current research on α-peroxyachifolid and related peroxidic sesquiterpenoids continues to explore their biological activities and potential applications. ontosight.ai While the initial focus was on its role as a sensitizing agent, subsequent studies have investigated other biological properties. nih.govmdpi.com The presence of the peroxide bridge in α-peroxyachifolid makes it a molecule of interest for its potential cytotoxic and anti-inflammatory activities, which are characteristic of many peroxidic natural products. mdpi.comoatext.com

The academic relevance of α-peroxyachifolid lies in its unique chemical structure and its contribution to the understanding of the biological activities of natural products from the Achillea genus. nih.govscienceopen.com The study of such compounds is crucial for the discovery of new lead compounds for drug development. researchgate.net The investigation into the biosynthesis of peroxidic sesquiterpenoids and their mechanisms of action remains an active area of research in chemical biology and natural product chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B137188 alpha-Peroxyachifolid CAS No. 134954-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134954-21-5

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

[(2R,3R,5S,9S,11S)-3-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8,12,13-trioxatetracyclo[9.2.2.01,10.05,9]pentadec-14-en-2-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C20H24O7/c1-6-10(2)16(22)25-19(5)13(21)9-12-11(3)17(23)24-14(12)15-18(4)7-8-20(15,19)27-26-18/h6-8,12-15,21H,3,9H2,1-2,4-5H3/b10-6+/t12-,13+,14-,15?,18-,19+,20?/m0/s1

InChI Key

UMHHYRUGXILZJB-MVKXAPRWSA-N

SMILES

CC=C(C)C(=O)OC1(C(CC2C(C3C14C=CC3(OO4)C)OC(=O)C2=C)O)C

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@H](C3C14C=C[C@@]3(OO4)C)OC(=O)C2=C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1(C(CC2C(C3C14C=CC3(OO4)C)OC(=O)C2=C)O)C

Synonyms

alpha-peroxy-achifolid
alpha-peroxyachifolid

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of Alpha Peroxyachifolid

Methodologies for Plant Material Collection and Pre-processing

The primary botanical source for the isolation of alpha-peroxyachifolid is yarrow, scientifically known as Achillea millefolium L., a member of the Asteraceae family. nih.govresearchgate.net The concentration of this compound can vary significantly depending on the part of the plant used. researchgate.netnih.gov

For optimal yield of this compound, the blossoms and leaves of Achillea millefolium are harvested. researchgate.netnih.gov The timing of collection is a critical factor that can influence the chemical composition of the plant material.

Following harvesting, a crucial pre-processing step involves the drying of the plant material. A common method is to dry the blossoms and leaves at room temperature for a specified period, for instance, two hours. nih.gov This initial drying is followed by grinding the plant material into a fine powder. This process increases the surface area of the plant material, which in turn enhances the efficiency of the subsequent extraction process.

Optimized Extraction and Partitioning Techniques

The extraction of this compound from the pre-processed Achillea millefolium powder is typically achieved using organic solvents. Short ether extracts have been successfully used to isolate this and other related guaianolides. nih.govresearchgate.net Another effective method involves the use of hexane (B92381) in a Soxhlet apparatus, which allows for continuous extraction by repeatedly washing the plant material with the solvent.

Following the initial extraction, the crude extract contains a complex mixture of compounds. To isolate the sesquiterpene lactone fraction, which includes this compound, solvent-solvent partitioning is employed. This technique separates compounds based on their differential solubility in two immiscible liquid phases. For instance, a methanolic extract can be partitioned between n-hexane and water. The less polar compounds will preferentially dissolve in the n-hexane phase, while more polar compounds will remain in the aqueous methanol (B129727) phase. Further partitioning of the aqueous phase with a solvent of intermediate polarity, such as chloroform, can help to concentrate the desired sesquiterpene lactones.

Advanced Chromatographic Separation Strategies

To achieve the high level of purity required for spectroscopic analysis and definitive identification, advanced chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of individual compounds from a complex mixture. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, a high degree of separation can be achieved.

For the detection of this compound, a UV detector can be utilized, as the molecule contains chromophores that absorb ultraviolet light. nih.gov More specific detection can be achieved using an amperometric detector, which measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase
Mobile Phase Water/Acetonitrile or Water/Methanol Gradient
Flow Rate Typically 1.0 mL/min
Detection UV or Amperometric
Injection Volume 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable analytical technique for the separation and identification of volatile and semi-volatile compounds within a mixture. While sesquiterpene lactones themselves may have limited volatility, GC-MS analysis of extracts from Achillea millefolium can provide a comprehensive profile of other co-occurring volatile constituents.

In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparison with spectral libraries.

Definitive Structural Elucidation through Spectroscopic Analysis

The unambiguous determination of the complex three-dimensional structure of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the different types of protons present in the molecule and their chemical environments. The chemical shift of a proton indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each carbon signal indicates its type (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

2D-NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached.

Through the careful analysis and interpretation of the data obtained from these various NMR experiments, the precise three-dimensional structure of this compound, including the stereochemistry of its chiral centers, can be definitively established.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass measurement, which allows for the unambiguous determination of its molecular formula. This technique is fundamental in distinguishing it from other compounds that may have the same nominal mass. The high accuracy of HRMS is essential for confirming the identity of isolated natural products and for supporting structural elucidation.

The elemental composition of this compound has been determined by HRMS analysis. csic.es

Compound NameMolecular FormulaMeasured Mass (HRMS)Compound Class
This compoundC20H24O7376.1516545Sesquiterpene Lactone

Chiroptical Spectroscopy (CD) for Absolute Configuration

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which measure the differential absorption of left and right circularly polarized light by chiral molecules. semanticscholar.org These methods are exceptionally powerful for determining the absolute configuration of stereogenic centers in natural products like this compound. nih.govpsu.edu The absolute configuration—the precise three-dimensional arrangement of atoms—is a crucial aspect of a molecule's identity and is often linked to its biological activity.

For complex molecules, the experimental CD spectrum is typically compared with theoretical spectra calculated for possible stereoisomers using quantum-chemical methods. tue.nl A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. frontiersin.org While this technique is a standard and highly reliable approach for the stereochemical elucidation of chiral natural products, specific studies applying chiroptical spectroscopy to determine the absolute configuration of this compound have not been detailed in the surveyed literature. The structural characterization of this compound has primarily relied on other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR). researchgate.net

Single Crystal X-ray Diffraction (where applicable)

Single Crystal X-ray Diffraction (SC-XRD) is considered the definitive method for determining the complete three-dimensional structure of a crystalline compound. carleton.edu The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.deyoutube.com This analysis yields precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule, providing an unambiguous structural model. uhu-ciqso.es

The primary limitation of SC-XRD is the requirement of a suitable single crystal, which can be challenging to obtain for many natural products, as they are often isolated as oils or amorphous solids. uhu-ciqso.es In the case of this compound, there are no reports in the scientific literature of a successful single-crystal X-ray diffraction analysis. Therefore, its detailed solid-state structure has not been determined by this method, and its structural elucidation relies on data from other spectroscopic techniques.

Chemo-taxonomic and Chemo-varietal Studies on this compound Content

Chemotaxonomy is the study of the classification of organisms based on their chemical constituents. The presence of specific secondary metabolites, like sesquiterpene lactones, can serve as markers to define taxonomic relationships between species and genera. This compound has been identified as a characteristic constituent of several species within the Achillea genus (family Asteraceae), highlighting its chemotaxonomic significance. u-szeged.hu

The compound was first identified as the main sensitizing sesquiterpene lactone in yarrow (Achillea millefolium). nih.govresearchgate.net Subsequent phytochemical investigations have reported its presence in other related species, such as Achillea asiatica and Achillea biebersteinii. researchgate.netsemanticscholar.orgmdpi.com The occurrence of this specific guaianolide peroxide across different Achillea species underscores a close biochemical relationship and supports their taxonomic grouping. The variation in the content of this compound and related compounds among different species and even among different populations of the same species (chem-varietal studies) can provide insights into plant evolution and adaptation.

Plant SpeciesFamilyCompound(s) IdentifiedReference
Achillea millefolium (Yarrow)AsteraceaeThis compound nih.govresearchgate.net
Achillea asiaticaAsteraceaeThis compound researchgate.net
Achillea biebersteiniiAsteraceaeThis compound semanticscholar.orgmdpi.com

Biosynthetic Pathways and Precursors of Alpha Peroxyachifolid

General Principles of Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones (STLs) are a diverse group of C15 terpenoids characterized by a lactone ring. wur.nlmdpi.com Their biosynthesis begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). royalsocietypublishing.orgicm.edu.pl These precursors are synthesized through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. mdpi.comencyclopedia.pub

The condensation of two molecules of IPP with one molecule of DMAPP, catalyzed by farnesyl diphosphate synthase (FPPS), yields the C15 precursor farnesyl diphosphate (FPP). wur.nlicm.edu.pl FPP is a critical branch-point intermediate in terpenoid biosynthesis. The cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (TPSs), is the first committed step in the formation of the various sesquiterpene skeletons. encyclopedia.pubresearchgate.net For many STLs, including those in the Asteraceae family, the initial cyclization of FPP often leads to the formation of germacrene A. royalsocietypublishing.orgnih.gov

Following the formation of the initial sesquiterpene scaffold, a series of oxidative modifications, such as hydroxylations and epoxidations, are typically catalyzed by cytochrome P450 monooxygenases (P450s). These modifications are crucial for the subsequent formation of the characteristic lactone ring, a defining feature of STLs. researchgate.net

Proposed Enzymatic Steps Leading to the Peroxide Moiety

A distinctive feature of alpha-Peroxyachifolid is its peroxide moiety, a rare functionality among natural products. oatext.com While the precise enzymatic steps leading to this peroxide bridge have not been fully elucidated, it is hypothesized to arise from the oxidation of a suitable sesquiterpene lactone precursor.

The formation of the peroxide is likely a late step in the biosynthetic pathway, occurring after the formation of the guaianolide skeleton and the lactone ring. It is proposed that a specific hydroperoxide intermediate is formed, which then undergoes an intramolecular cyclization to yield the endoperoxide structure. This process could be enzyme-mediated, possibly involving a dioxygenase or a peroxidase-type enzyme capable of incorporating molecular oxygen across a double bond or activated carbon center within the precursor molecule. The formation of other sesquiterpenoid peroxides often involves the reaction of a hydroperoxide with a suitable functional group within the molecule. oatext.com

Investigation of Precursors and Intermediates in Achillea millefolium

Achillea millefolium, or yarrow, is a rich source of various sesquiterpene lactones, with guaianolides and germacranolides being prominent classes. nih.govnih.gov Studies on the chemical constituents of A. millefolium have identified numerous sesquiterpenoids that could serve as precursors or are related to the biosynthesis of this compound. researchgate.net

Key precursors in the biosynthesis of many sesquiterpene lactones in Asteraceae are germacrenes. nih.gov Specifically, germacrene A is a central intermediate. royalsocietypublishing.org In A. millefolium, the enzyme germacrene A synthase (GAS) has been identified and characterized. This enzyme catalyzes the conversion of FPP to germacrene A. nih.govfrontiersin.org Subsequent enzymatic oxidations and rearrangements of germacrene A lead to the formation of the various guaianolide skeletons.

While direct experimental evidence tracing the entire pathway to this compound is still developing, the presence of other guaianolides in A. millefolium suggests a common biosynthetic origin from FPP via germacrene A. researchgate.netnih.gov The investigation of extracts from A. millefolium has revealed a complex mixture of sesquiterpene lactones, some of which may represent intermediates or side products of the pathway leading to this compound. nih.gov

Transcriptomic and Proteomic Analyses of Biosynthetic Enzymes

Modern "omics" approaches, including transcriptomics and proteomics, are powerful tools for identifying and characterizing the enzymes involved in specialized metabolite biosynthesis. mdpi.com In the context of Achillea millefolium and other Asteraceae species, these techniques have been employed to uncover the genetic and protein-level machinery responsible for sesquiterpene lactone production.

Transcriptomic analysis of A. millefolium has led to the identification of genes encoding key enzymes in the terpenoid pathway, such as those for FPP synthesis and various sesquiterpene synthases, including germacrene A synthase. nih.govresearchgate.net The expression of these genes is often localized to specific tissues, such as glandular trichomes, which are known sites of sesquiterpene lactone biosynthesis. researchgate.net

Proteomic studies can further confirm the presence and abundance of these biosynthetic enzymes. nih.gov By comparing the proteomes of different tissues or plants under different conditions, researchers can correlate the presence of specific enzymes with the accumulation of particular sesquiterpene lactones. mdpi.com For instance, the upregulation of specific cytochrome P450s and other modifying enzymes in tissues producing peroxidic sesquiterpenoids would provide strong evidence for their involvement in the formation of the peroxide moiety in this compound. While specific transcriptomic and proteomic studies solely focused on this compound are not extensively reported, the broader research on A. millefolium provides a solid framework for future investigations. mdpi.comresearchgate.net

Comparative Biosynthesis Across Peroxidic Sesquiterpenoid-Producing Organisms

Peroxidic sesquiterpenoids, while relatively rare, are not exclusive to Achillea millefolium. They have been isolated from various other plants, as well as from fungi and marine organisms. oatext.com A comparative analysis of the biosynthetic pathways in these different organisms can offer insights into the evolution of this unique chemical feature.

For example, the antimalarial drug artemisinin (B1665778), produced by Artemisia annua, is a well-known sesquiterpene lactone endoperoxide. researchgate.netoatext.com The biosynthetic pathway of artemisinin has been extensively studied and involves a series of enzymatic steps, including the formation of a hydroperoxide intermediate which is then converted to the endoperoxide bridge. The enzymes responsible for these transformations, particularly cytochrome P450s, have been identified and characterized.

By comparing the genomes and transcriptomes of Achillea millefolium with those of Artemisia annua and other organisms that produce peroxidic sesquiterpenoids, it may be possible to identify homologous enzymes responsible for peroxide formation. This comparative approach can help to pinpoint candidate genes in A. millefolium for further functional characterization, ultimately leading to a complete understanding of the biosynthetic pathway of this compound. The diversity of sesquiterpenoid skeletons across different species suggests that the enzymatic machinery for their synthesis has evolved to produce a wide array of structures from a common precursor. nih.gov

Synthetic Approaches to Alpha Peroxyachifolid and Analogues

Retrosynthetic Analysis of the α-Peroxyachifolid Skeleton

A retrosynthetic analysis of α-peroxyachifolid (1) begins by disconnecting the most reactive and synthetically challenging functionalities. The core of this process involves simplifying the target molecule into progressively smaller and more readily available starting materials. amazonaws.comyoutube.comyoutube.comtowson.edu

A primary disconnection targets the peroxide bridge, a unique and reactive feature of the molecule. This bond can be retrosynthetically cleaved to reveal a diol or a related precursor, which could be formed from an alkene via oxidative cyclization. The α-methylene-γ-butyrolactone moiety, a common feature in sesquiterpene lactones, is another key disconnection point. This can be simplified to a precursor with a carboxylic acid and a protected alcohol, which can be cyclized late in the synthesis.

Further disconnection of the guaianolide core, a 5-7 fused bicyclic system, is a central aspect of the strategy. Common approaches involve breaking the seven-membered ring to reveal a more manageable cyclopentane (B165970) or cyclohexane (B81311) precursor. Ring-closing metathesis, radical cyclizations, or intramolecular alkylations are powerful tools for the formation of the seven-membered ring. The cyclopentane ring itself can be derived from acyclic precursors through various cyclization strategies, including aldol (B89426) condensations or conjugate additions.

A plausible retrosynthetic pathway for α-peroxyachifolid could involve the following key steps:

Step 1: Functional Group Interconversion. The peroxide bridge is envisioned to arise from a late-stage oxidation of a suitable precursor, such as a diene or a hydroperoxide. The α-methylene-γ-lactone can be installed from a precursor ketone.

Step 2: Disconnection of the Lactone Ring. The γ-lactone is disconnected to reveal a carboxylic acid and a hydroxyl group on the guaianolide skeleton.

Step 3: Cleavage of the Seven-Membered Ring. The seven-membered ring can be opened, for instance, via a retro-Diels-Alder reaction or by cleaving a key carbon-carbon bond formed during a cyclization reaction in the forward synthesis. This often leads to a substituted cyclopentane derivative.

Step 4: Simplification of the Cyclopentane Ring. The substituted cyclopentane can be further broken down into simpler, often commercially available, starting materials like carvone (B1668592) or other chiral pool molecules. nih.gov

This analysis highlights the main challenges in the synthesis: the construction of the sterically congested guaianolide framework, the stereoselective introduction of multiple chiral centers, and the formation of the labile peroxide bridge.

Strategies for the Construction of the Guaianolide Core Structure

The construction of the 5-7 fused ring system of the guaianolide core is a formidable task in organic synthesis. Various strategies have been developed to tackle this challenge, often relying on powerful ring-forming reactions.

One prominent strategy involves the use of ring-closing metathesis (RCM) . This reaction has proven to be highly effective in forming medium-sized rings, such as the seven-membered ring of the guaianolide skeleton. The synthesis would typically involve constructing a cyclopentane ring with two pendant alkene chains, which are then subjected to a ruthenium-based catalyst to close the seven-membered ring.

Another powerful approach is the Pauson-Khand reaction , which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by cobalt complexes. This reaction can be used to construct the cyclopentenone moiety of the guaianolide core in a convergent manner.

Radical cyclizations have also been employed for the synthesis of the guaianolide framework. These reactions can be initiated by a variety of methods and are often highly regioselective and stereoselective. For instance, a radical cascade reaction can be designed to form both the five- and seven-membered rings in a single step.

Furthermore, tandem reactions that form multiple bonds in a single operation have been explored to increase the efficiency of the synthesis. An example is a tandem oxy-Cope/ene rearrangement which can be used to construct the condensed 5-7 carbocyclic core of guaiane (B1240927) sesquiterpenes. researchgate.net The use of chiral pool starting materials, such as α-santonin or carvone, has also been a popular strategy, as they provide a pre-existing stereochemical framework that can be elaborated into the target guaianolide. nih.govresearchgate.net

Stereoselective Introduction of the Peroxide Bridge

The peroxide bridge is the most distinctive feature of α-peroxyachifolid and its stereoselective introduction represents a major synthetic hurdle. The formation of this endoperoxide is often biomimetic, mimicking the proposed biosynthetic pathways in plants.

One of the most common methods for introducing a peroxide bridge into a molecule is through the photooxygenation of a suitable diene precursor. This reaction involves the use of singlet oxygen, which can be generated photochemically in the presence of a sensitizer (B1316253) like rose bengal or methylene (B1212753) blue. The singlet oxygen then undergoes a [4+2] cycloaddition with a conjugated diene system within the guaianolide precursor to form the desired endoperoxide. The stereoselectivity of this reaction is often dictated by the facial bias of the diene, which can be controlled by the existing stereocenters in the molecule.

Another approach involves the use of oxidizing agents in the presence of a suitable nucleophile. For instance, the reaction of an epoxide with a hydroperoxide under acidic or basic conditions can lead to the formation of a peroxide bridge. The stereochemical outcome of such reactions is highly dependent on the geometry of the substrate and the reaction conditions.

In the context of sesquiterpene lactone synthesis, it has been shown that the presence of other functional groups on the guaianolide core can influence the stereochemical outcome of the peroxide formation. acs.org For example, the stereochemistry of an epoxide at a different position on the ring can direct the approach of the oxidizing agent.

Synthetic Exploration of Mechanistic Pathways for Peroxide Formation

The formation of the peroxide bridge in guaianolides is a mechanistically intriguing process. Synthetic studies have been instrumental in shedding light on the potential pathways for this transformation. It is believed that in nature, these peroxides are formed through enzymatic oxidation reactions.

Synthetic explorations often mimic these proposed biosynthetic pathways. For instance, the Hock cleavage of an allylic hydroperoxide is a well-established method for forming peroxides and can be a plausible pathway for the formation of the peroxide bridge in α-peroxyachifolid. This mechanism involves the acid-catalyzed rearrangement of an allylic hydroperoxide to form a carbocation intermediate, which is then trapped by the peroxide moiety to form the cyclic peroxide.

Studies on related systems have shown that the stereoelectronic environment of the precursor molecule plays a crucial role in determining the reaction pathway. acs.orgnih.gov For example, the relative stereochemistry of substituents on the guaianolide core can either favor or disfavor certain mechanistic pathways, leading to different products. The use of different acidic or oxidizing reagents can also lead to different mechanistic pathways and, consequently, different products. acs.org

Computational studies have also been employed to understand the energetics of different mechanistic pathways and to predict the stereochemical outcome of the peroxide formation. These studies can provide valuable insights into the transition states of the key bond-forming steps and can help in the rational design of synthetic strategies.

Design and Synthesis of α-Peroxyachifolid Analogues and Derivatives

The synthesis of analogues and derivatives of α-peroxyachifolid is of significant interest for structure-activity relationship (SAR) studies. By systematically modifying the structure of the natural product, it is possible to identify the key structural features responsible for its biological activity.

The design of analogues often focuses on modifying the peroxide bridge, the α-methylene-γ-lactone moiety, and the substitution pattern on the guaianolide core. For example, analogues with different ring sizes or with different functional groups in place of the peroxide bridge can be synthesized to probe the importance of this functionality.

The synthesis of these analogues often follows similar strategies to the synthesis of the natural product itself, but with modified starting materials or reagents. For instance, by using a different diene precursor in the photooxygenation step, it is possible to synthesize analogues with different substitution patterns on the peroxide-containing ring. Similarly, by using different lactonization conditions, it is possible to synthesize analogues with modified lactone rings.

The development of divergent synthetic routes is particularly valuable for the synthesis of a library of analogues. researchgate.net A divergent approach allows for the synthesis of multiple analogues from a common intermediate, which can significantly accelerate the SAR studies. The biological evaluation of these analogues can then provide valuable information about the pharmacophore of α-peroxyachifolid and can guide the design of new derivatives with improved biological properties.

Advanced Analytical Methods for Detection and Quantification of Alpha Peroxyachifolid

Quantitative Determination using HPLC with Amperometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection has been established as a specific and sensitive method for the quantitative determination of alpha-Peroxyachifolid. This technique is particularly well-suited for electroactive compounds, and the peroxide bridge in this compound allows for its detection through electrochemical means.

The principle of amperometric detection involves the application of a specific potential at a working electrode. When an electroactive analyte, such as this compound, passes through the detector cell, it undergoes an oxidation or reduction reaction, resulting in a measurable electric current that is proportional to the analyte's concentration. This method offers high selectivity as not all co-eluting compounds from a complex plant extract will be electroactive at the chosen potential.

Research has demonstrated the successful application of HPLC with amperometric detection for quantifying this compound in different parts of the yarrow plant. For instance, the concentration of this contact allergen has been found to vary significantly between the blossoms and the leaves. In one study, the amounts of this compound were reported to be between 0.25% and 0.60% in blossoms dried for two hours at room temperature, while the leaves contained significantly lower amounts, ranging from 0.01% to 0.05% nih.gov. The method was also capable of quantifying the compound in completely dried plant material and some commercial preparations nih.gov. The sensitivity of HPLC with electrochemical detection makes it a valuable tool for such quantitative analyses researchgate.netthieme-connect.demdpi.com.

Table 1: Concentration of this compound in Achillea millefolium L. as determined by HPLC with Amperometric Detection nih.gov

Plant Part Condition Concentration Range (%)
Blossoms Dried 2h at room temperature 0.25 - 0.60

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-hr-qTOF/MS) for Profiling

Ultra-High-Performance Liquid Chromatography (UHPLC) combined with high-resolution quadrupole time-of-flight mass spectrometry (hr-qTOF/MS) is a powerful technique for the comprehensive profiling of secondary metabolites, including sesquiterpene lactones like this compound, in plant extracts. This method provides not only the separation of complex mixtures with high resolution but also accurate mass measurements, which are essential for the identification and structural elucidation of unknown compounds.

The UHPLC system allows for faster separations and better resolution compared to conventional HPLC. When coupled with a qTOF mass spectrometer, it enables the acquisition of full-scan mass spectra with high mass accuracy and resolution. This is particularly useful for distinguishing between isomers and identifying compounds based on their elemental composition. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) experiments provides further structural information, aiding in the unequivocal identification of specific sesquiterpene lactones within a complex mixture.

While specific studies focusing solely on the UHPLC-hr-qTOF/MS profiling of this compound are not extensively detailed in the available literature, the methodology has been successfully applied to the analysis of sesquiterpenes in Achillea species. Such analyses involve the use of non-porous reversed-phase stationary phases with an acetonitrile-water gradient for the separation of sesquiterpenes from flower extracts univie.ac.at. The detection and identification of these compounds are achieved through diode array detection and mass spectrometry with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) univie.ac.at. This approach allows for the detailed characterization of the phytochemical profile of yarrow, which would include guaianolides such as this compound researchgate.netnih.gov.

Application of Nuclear Magnetic Resonance (NMR) for in chemico Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products and can be applied to the in chemico analysis of this compound. ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques such as COSY, HSQC, and HMBC, provide detailed information about the chemical structure, stereochemistry, and conformation of the molecule.

For a compound like this compound, which is a guaianolide-type sesquiterpene lactone, NMR spectroscopy can confirm the presence of key structural features, including the peroxide bridge and the α-methylene-γ-butyrolactone moiety. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint for its identification. Low-temperature NMR spectroscopy has been used to study the conformational dynamics of guaianolide sesquiterpene lactones, revealing that they can exist as a mixture of distinct conformers in solution elsevierpure.com.

Furthermore, ¹H NMR spectroscopy has been developed as a quantitative method (qNMR) for the analysis of sesquiterpene lactones in crude plant extracts. This technique allows for the determination of the total amount of sesquiterpene lactones as well as the quantities of individual components without the need for extensive sample purification or the isolation of reference compounds nih.gov. This makes qNMR a valuable tool for the quality control of herbal materials containing this compound.

Method Validation for Reproducibility and Sensitivity in Complex Matrices

The validation of analytical methods is essential to ensure their reliability, reproducibility, and sensitivity, especially when dealing with complex matrices such as plant extracts. For the analytical methods used to detect and quantify this compound, a comprehensive validation process is required.

Method validation typically involves the assessment of several key parameters:

Selectivity and Specificity: The ability of the method to distinguish the analyte from other components in the sample matrix.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. For HPLC methods for sesquiterpene lactones, correlation coefficients (r²) greater than 0.998 are typically achieved nih.govresearchgate.net.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically below 10% being acceptable nih.govresearchgate.net.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, with recovery rates between 74% and 90% being reported for sesquiterpene lactones in plant extracts nih.govresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For HPLC analysis of sesquiterpene lactones, LODs have been reported in the range of 2.00 to 6.79 µg/mL and LOQs from 6.00 to 20.40 µg/mL nih.gov.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of methods for analyzing sesquiterpene lactones in plant extracts has been performed for various HPLC-based techniques, ensuring their suitability for quality control and research purposes nih.govresearchgate.neteurekaselect.com.

Mechanistic Studies of Alpha Peroxyachifolid Biological Activities

Investigation of Cellular and Molecular Targets

Modulation of Cell Adhesion Mechanisms

There is currently no available scientific literature detailing any investigation into the effects of alpha-Peroxyachifolid on cell adhesion mechanisms.

Enzyme Inhibition Profiling (e.g., Tyrosinase, NF-κB, Xanthine Oxidase)

Specific studies on the inhibitory effects of this compound on key enzymes such as tyrosinase, nuclear factor-kappa B (NF-κB), and xanthine oxidase have not been reported. While some research on Achillea millefolium extracts has explored tyrosinase inhibition, the results have been linked to the polyphenolic content and have not singled out this compound as an active inhibitor. nih.gov Similarly, no data is available on its potential to modulate the pro-inflammatory NF-κB pathway or its activity against xanthine oxidase, an enzyme involved in purine metabolism.

Interaction with Reactive Oxygen Species and Antioxidant Systems

Direct investigations into the interaction of this compound with reactive oxygen species (ROS) and its potential effects on cellular antioxidant systems are absent from the published literature. The antioxidant capacity of Achillea millefolium is well-documented, but this is primarily associated with its phenolic and flavonoid constituents. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No molecular docking or dynamics simulation studies have been published that specifically analyze the interaction of this compound with any biological target. Such computational studies are crucial for predicting binding affinities and understanding the molecular basis of a compound's activity.

Elucidation of Signal Transduction Pathways Affected by this compound

The scientific literature lacks studies aimed at elucidating the specific signal transduction pathways that may be modulated by this compound. Understanding these pathways is fundamental to comprehending the cellular responses to this compound.

Structure-Activity Relationship (SAR) Studies through Synthetic Analogues

There is no evidence of structure-activity relationship (SAR) studies being conducted for this compound. SAR studies, which involve the synthesis and testing of analogues, are essential for identifying the chemical moieties responsible for a compound's biological activity and for the development of more potent and specific derivatives.

Comparative Mechanistic Analysis with Other Sesquiterpene Lactones

This compound, a guaianolide sesquiterpene lactone found in yarrow (Achillea millefolium), is part of a large and diverse class of natural compounds with a wide range of biological activities. nih.govscienceopen.com Understanding its mechanism of action is enhanced by comparing it with other well-researched sesquiterpene lactones (SLs). This comparative analysis focuses on shared and distinct mechanistic pathways, including the inhibition of nuclear factor-kappa B (NF-κB), induction of oxidative stress, and modulation of other signaling pathways.

A primary mechanism of action for many sesquiterpene lactones is the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response. frontiersin.org This inhibition is often attributed to the presence of an α-methylene-γ-lactone moiety, which can alkylate nucleophilic sites on proteins, such as the p65 subunit of NF-κB. nih.govnih.gov Parthenolide, a germacranolide, is a well-studied example that inhibits NF-κB activation by targeting the IκB kinase (IKK) complex and directly interacting with the p65 subunit. nih.govnih.gov Helenalin, a pseudoguaianolide, also potently inhibits NF-κB by directly targeting the p65 subunit. chemeurope.com As a guaianolide, this compound likely shares this ability to modulate NF-κB, which is a common feature of this class of compounds. The anti-inflammatory properties of Achillea millefolium extracts, which contain this compound, have been documented to downregulate pro-inflammatory cytokines that are under the control of NF-κB. researchgate.netmdpi.com

The induction of oxidative stress is another significant mechanism through which sesquiterpene lactones exert their biological effects. Helenalin has been shown to increase levels of reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential and triggering endoplasmic reticulum stress. nih.govnih.gov This increase in oxidative stress is considered a pivotal mechanism in its cytotoxic activity. nih.govnih.gov Parthenolide also induces the accumulation of ROS by reducing the cellular levels of glutathione (GSH). nih.gov The α,β-unsaturated carbonyl structures present in many SLs can react with the sulfhydryl groups of GSH, leading to its depletion and a subsequent increase in oxidative stress. Given that this compound possesses such reactive sites, it is plausible that it also contributes to cellular oxidative stress.

Beyond NF-κB and oxidative stress, sesquiterpene lactones modulate a variety of other signaling pathways. Costunolide, a germacranolide, has been shown to suppress the activation of STAT3, Akt, and extracellular signal-regulated kinase (ERK) pathways, all of which are crucial for cell proliferation and survival. mdpi.com Parthenolide has also been found to inhibit STAT and MAP kinase activities. nih.govmdpi.com The ability to interact with multiple signaling pathways appears to be a hallmark of sesquiterpene lactones, contributing to their diverse biological activities, from anti-inflammatory to anticancer effects. halric.eumedchemexpress.comresearchgate.net While specific studies on the broader signaling effects of this compound are limited, its structural similarities to other bioactive guaianolides suggest it may also influence these critical cellular pathways.

A comparative overview of the mechanistic targets of different sesquiterpene lactones is presented in the table below.

Sesquiterpene LactoneClassPrimary Mechanistic TargetsKey Cellular Effects
This compound GuaianolidePresumed NF-κB inhibitionSkin sensitization nih.govresearchgate.net
Parthenolide GermacranolideNF-κB (p65 and IKK), STAT, MAPK, ROS inductionAnti-inflammatory, Apoptosis induction frontiersin.orgnih.gov
Helenalin PseudoguaianolideNF-κB (p65), ROS induction, TelomeraseAnti-inflammatory, Cytotoxicity chemeurope.comnih.govwikipedia.org
Costunolide GermacranolideNF-κB, STAT3, Akt, ERK, ROS inductionAnti-inflammatory, Apoptosis induction, Anti-proliferative mdpi.comnih.gov

Future Directions in Alpha Peroxyachifolid Research

Unraveling Uncharacterized Biosynthetic Enzymes and Genetic Regulation

The biosynthetic pathway of alpha-peroxyachifolid, like many sesquiterpene lactones (STLs), is not fully elucidated. While the initial steps involving the cyclization of farnesyl diphosphate (B83284) (FPP) by sesquiterpene synthases are generally understood, the specific enzymes responsible for the later, often highly specific, oxidative modifications of the guaianolide skeleton remain largely uncharacterized. wur.nlmdpi.com

Future research will likely focus on the identification and characterization of the cytochrome P450 monooxygenases and other oxidoreductases that catalyze the intricate steps leading to the formation of the peroxide bridge, a key structural feature of this compound. acs.orgauth.gr The biosynthesis of the guaianolide core is thought to proceed from a germacrene-type macrocycle. nih.gov Studies on the genetic control of STL types in Achillea millefolium suggest that the cyclization towards either eudesmanolides or guaianolides is under genetic control, potentially governed by specific enzymes that direct the stereochemistry of epoxidation. sci-hub.st

A critical area of investigation will be the elucidation of the enzymatic mechanism that installs the peroxide group. Recent synthetic studies have highlighted the potential role of peroxide intermediates in the biosynthesis of various guaianolide skeletons, suggesting that such functionalities may arise from oxidative transformations of precursor molecules. acs.orgauth.gr

Furthermore, the genetic regulation of the entire biosynthetic pathway is a crucial area for future exploration. Identifying the transcription factors that control the expression of the biosynthetic genes will be essential. lublin.pl Research on other STLs in the Asteraceae family has revealed the involvement of specific transcription factor families, such as AP2/ERF, in regulating their production. lublin.pl Understanding this regulatory network could pave the way for metabolic engineering approaches to enhance the production of this compound or to generate novel derivatives in heterologous systems. lublin.pl

Advanced Mechanistic Investigations in Complex Biological Systems

This compound is recognized as a potent sensitizer (B1316253) responsible for allergic contact dermatitis caused by yarrow. nih.govcapes.gov.brnih.gov The biological activity of many STLs is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a Michael-type addition. nih.gov This covalent modification of proteins is believed to be a key step in initiating an immune response.

Future mechanistic investigations should focus on identifying the specific protein targets of this compound in skin cells and immune cells. Advanced proteomic approaches can be employed to identify the proteins that are covalently modified by the compound. Understanding these molecular interactions will provide a more detailed picture of the mechanisms underlying its allergenic properties.

Beyond its allergenic effects, many STLs exhibit a range of other biological activities, including anti-inflammatory and antitumor effects. nih.govsemanticscholar.org The anti-inflammatory activity of some STLs has been linked to their ability to inhibit the transcription factor NF-κB, a key regulator of inflammatory gene expression. acs.org Future studies should explore whether this compound also possesses such activities and elucidate the underlying molecular mechanisms. Given the presence of the peroxide bridge, it is also conceivable that its biological activity involves redox-related mechanisms.

Chemo-enzymatic Synthesis of Stereoisomers and Metabolites

The complex stereochemistry of this compound presents a significant challenge for total chemical synthesis. nih.govnih.gov Developing efficient and stereoselective synthetic routes is crucial for producing sufficient quantities of the pure compound for biological testing and for generating structural analogs to probe structure-activity relationships.

A promising future direction is the development of chemo-enzymatic synthetic strategies. This approach combines the power of chemical synthesis to construct the core guaianolide skeleton with the high selectivity of enzymes for specific transformations, such as hydroxylations or acylations. nsf.gov Engineered enzymes could also be employed to catalyze key C-H functionalization reactions to build the complex lactone structure. nsf.gov

Furthermore, the synthesis of the various stereoisomers of this compound is important for understanding the stereochemical requirements for its biological activity. The metabolism of this compound in biological systems is also an unexplored area. Chemo-enzymatic methods could be employed to produce potential metabolites, which could then be tested for their biological activity and toxicological profiles.

Integration of Omics Data for Systems-Level Understanding of Compound Activity

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and adopt a systems-level approach. The integration of various "omics" data, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular responses to this compound.

For instance, transcriptomic analysis (RNA-seq) of cells treated with this compound can reveal the global changes in gene expression, highlighting the signaling pathways and cellular processes that are perturbed. Proteomic studies can identify changes in protein expression and post-translational modifications, providing further insights into the compound's mechanism of action. Metabolomic profiling can reveal alterations in the cellular metabolic landscape in response to this compound exposure.

By integrating these different omics datasets, it will be possible to construct comprehensive models of the compound's activity at the systems level. creative-proteomics.com This approach will not only enhance our understanding of the biological effects of this compound but also has the potential to identify new therapeutic applications for this and related sesquiterpene lactones. tandfonline.comwur.nl

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing alpha-Peroxyachifolid in laboratory settings?

  • Methodological Answer : Synthesis typically involves peroxide-mediated oxidation of precursor compounds under controlled conditions (e.g., low temperatures to prevent decomposition). Characterization employs techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Researchers should cross-validate results with X-ray crystallography if crystalline forms are obtainable .

Q. How can researchers design initial toxicological assessments for this compound?

  • Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure studies. For example:

  • Population : In vitro cell lines (e.g., hepatic or renal cells) for acute toxicity.
  • Intervention : Dose-response assays (IC50 determination).
  • Comparison : Negative controls and reference toxicants (e.g., hydrogen peroxide).
  • Outcome : Cytotoxicity metrics (e.g., ATP depletion, membrane integrity).
  • Time : 24–72-hour exposure periods.
    Toxicological profiles for analogous peroxides or fluorinated compounds (e.g., perfluoroalkyls) provide comparative baselines .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactive intermediates be resolved?

  • Methodological Answer : Contradictions often arise from varying experimental conditions (e.g., pH, solvent systems). Systematic approaches include:

  • Replication studies : Reproduce experiments under standardized conditions.
  • Computational modeling : Density functional theory (DFT) to predict reactive pathways.
  • Advanced spectroscopy : Time-resolved electron paramagnetic resonance (EPR) to detect short-lived radicals.
    Cross-referencing with class-specific studies (e.g., peroxy compounds) helps contextualize findings .

Q. What strategies are effective for studying this compound’s long-term environmental persistence and degradation pathways?

  • Methodological Answer : Apply ecological modeling frameworks (e.g., fugacity models) to predict environmental partitioning. Laboratory simulations should include:

  • Photolytic degradation : UV-Vis exposure in aqueous/organic matrices.
  • Biodegradation assays : Use microbial consortia from contaminated sites.
  • Analytical monitoring : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation byproducts.
    Literature reviews on structurally similar compounds (e.g., perfluorinated phosphinic acids) guide hypothesis generation .

Q. How can researchers address gaps in mechanistic data linking this compound to oxidative stress in mammalian systems?

  • Methodological Answer : Combine in vivo and omics approaches:

  • Animal models : Rodent studies with biomarkers like glutathione depletion or lipid peroxidation.
  • Transcriptomics/proteomics : Identify dysregulated pathways (e.g., Nrf2-ARE signaling).
  • Ethical compliance : Follow institutional guidelines for humane endpoints and sample size justification .

Methodological Frameworks for Research Design

Q. Which frameworks are suitable for formulating hypothesis-driven research questions on this compound?

  • Answer : Use:

  • FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
  • PICOT : Define Population, Intervention, Comparison, Outcome, and Timeframe.
    Example: “Does this compound (Intervention) induce genotoxicity (Outcome) in human keratinocytes (Population) compared to tert-butyl hydroperoxide (Comparison) over 48 hours (Time)?” .

Q. How should researchers navigate limited peer-reviewed data on this compound?

  • Answer : Conduct a supplemental literature search focusing on:

  • Class-based studies : Extrapolate from peroxides or fluorinated organics.
  • Gray literature : Technical reports from environmental agencies.
  • Collaborative networks : Partner with analytical chemistry or toxicology labs for data validation .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Answer : Use nonlinear regression models (e.g., Hill equation) for IC50/EC50 calculations. For heterogeneous data, apply mixed-effects models or Bayesian meta-analysis. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers ensure ethical compliance when publishing conflicting findings on this compound?

  • Answer : Disclose methodological variations (e.g., reagent sources, instrumentation) in supplementary materials. Adhere to COPE (Committee on Publication Ethics) guidelines for transparency and avoid selective data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.